1-[(Oxan-4-yl)methoxy]isoquinoline
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Overview
Description
1-[(Oxan-4-yl)methoxy]isoquinoline is a compound belonging to the class of isoquinoline derivatives. Isoquinoline is an aromatic heterocyclic organic compound that consists of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and are significant in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(Oxan-4-yl)methoxy]isoquinoline can be achieved through various methods. One common approach involves the use of metal catalysts or catalyst-free processes in water. Traditional methods include the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Another method involves the cyclization of ortho-alkynylarylaldehydes to form isochromene intermediates, followed by dehydration .
Chemical Reactions Analysis
1-[(Oxan-4-yl)methoxy]isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-[(Oxan-4-yl)methoxy]isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: They are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Oxan-4-yl)methoxy]isoquinoline involves its interaction with molecular targets such as enzymes and nucleic acids. Isoquinoline derivatives can modulate the stability of polynucleic acids, affecting DNA replication, repair, and transcription processes . These interactions are crucial for their pharmacological effects, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
1-[(Oxan-4-yl)methoxy]isoquinoline can be compared with other isoquinoline derivatives and similar compounds such as quinoline. While both isoquinoline and quinoline contain a fused ring structure of benzene and pyridine, isoquinoline is known for its weaker basicity and different pharmacological profiles . Similar compounds include:
Quinoline: Known for its antimalarial and antibacterial activities.
Tetrahydroisoquinoline: Exhibits neuroprotective and anti-inflammatory properties.
This compound stands out due to its unique combination of biological activities and its potential for diverse applications in research and industry.
Biological Activity
1-[(Oxan-4-yl)methoxy]isoquinoline is a compound that belongs to the isoquinoline family, which is renowned for its diverse biological activities. Isoquinolines have been extensively studied in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparisons with related compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and nucleic acids. The compound can modulate the stability of polynucleic acids, influencing processes such as DNA replication, repair, and transcription. This modulation may lead to significant effects on cellular functions and contribute to its pharmacological properties.
Pharmacological Activities
This compound exhibits a range of pharmacological activities:
1. Anticancer Activity
Research indicates that isoquinoline derivatives can inhibit the growth of various cancer cell lines. For instance, in studies evaluating isoquinolinequinone derivatives, notable growth inhibition was observed against multidrug-resistant (MDR) cancer cell lines . The mechanism involves the inhibition of drug efflux pumps and the accumulation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
2. Antimicrobial Properties
Isoquinoline derivatives have shown broad-spectrum antibacterial activity. In comparative studies, certain derivatives were found to be more effective than commercially available antibiotics against both Gram-positive and Gram-negative bacteria . The antibacterial action is thought to involve damage to bacterial cell membranes.
3. Anti-inflammatory Effects
Isoquinolines are also investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activities of isoquinoline derivatives similar to this compound:
- Anticancer Efficacy : A study demonstrated that specific isoquinoline derivatives exhibited significant growth inhibition across multiple cancer cell lines with GI50 values indicating potent anticancer activity . For example, one derivative showed a GI50 of 0.21 μM against leukemia cells (K562).
- Antimicrobial Assessment : In a comparative analysis, quinone derivatives derived from isoquinoline demonstrated enhanced antibacterial properties compared to traditional antibiotics, particularly against resistant strains .
- Mechanistic Insights : Research on isoquinoline derivatives has revealed that they can disrupt cellular processes by interfering with nucleic acid structures, which is critical for their anticancer and antimicrobial activities.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other isoquinoline derivatives:
Compound Type | Key Activities | Notable Features |
---|---|---|
Quinoline | Antimalarial, antibacterial | Stronger basicity than isoquinolines |
Tetrahydroisoquinoline | Neuroprotective, anti-inflammatory | Exhibits different pharmacological profiles |
Isoquinoline Derivatives | Anticancer, antimicrobial | Diverse structural modifications possible |
Properties
IUPAC Name |
1-(oxan-4-ylmethoxy)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-4-14-13(3-1)5-8-16-15(14)18-11-12-6-9-17-10-7-12/h1-5,8,12H,6-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXNAACVJPISMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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